N-(1-methylbutyl)-2-(2-thienyl)acetamide
Description
N-(1-methylbutyl)-2-(2-thienyl)acetamide is a synthetic acetamide derivative characterized by a 1-methylbutyl group attached to the nitrogen atom and a 2-thienyl (thiophene-2-yl) substituent on the acetamide backbone.
Properties
IUPAC Name |
N-pentan-2-yl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-3-5-9(2)12-11(13)8-10-6-4-7-14-10/h4,6-7,9H,3,5,8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPQCEHCWKUNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(1-methylbutyl)-2-(2-thienyl)acetamide with structurally or functionally related acetamide derivatives:
Table 1: Structural and Functional Comparison of Selected Acetamides
Structural Analysis
- Thienyl-Containing Acetamides: Compounds like N-(4-bromophenyl)-2-(2-thienyl)acetamide and N-(thiophen-2-ylmethyl)acetamide emphasize the role of the thienyl group in π-π interactions and electronic effects, which may enhance binding to biological targets.
- N-Substituent Diversity: The 1-methylbutyl group in the target compound contrasts with aryl (e.g., 4-bromophenyl ) or heteroaromatic (e.g., furylmethyl ) substituents in analogs.
Pharmacological and Functional Insights
- Anti-Cancer Activity : Derivatives such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide exhibit potent anti-cancer effects against HCT-1 and MCF-7 cell lines . While the target compound lacks direct activity data, its thienyl moiety could similarly interact with kinase or receptor targets.
- Talin Modulation : KCH-1521, an N-acylurea acetamide, demonstrates bioactivity in endothelial cells via talin modulation , highlighting the versatility of acetamide scaffolds in targeting diverse pathways.
- Synthetic Utility : N-(thiophen-2-ylmethyl)acetamide serves as a key intermediate in heterocyclic synthesis , suggesting that the target compound could also act as a precursor for more complex molecules.
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